molecular formula C13H20O3 B2671945 Ethyl 1-(3-methylbut-2-en-1-yl)-2-oxocyclopentanecarboxylate CAS No. 74016-16-3

Ethyl 1-(3-methylbut-2-en-1-yl)-2-oxocyclopentanecarboxylate

Cat. No.: B2671945
CAS No.: 74016-16-3
M. Wt: 224.3
InChI Key: BSZQQWWCHSBRCS-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methylbut-2-en-1-yl)-2-oxocyclopentanecarboxylate: is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features an ethyl ester group, a 3-methylbut-2-en-1-yl substituent, and a 2-oxocyclopentanecarboxylate core.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methylbut-2-en-1-ol and cyclopentanone as the primary starting materials.

  • Reaction Steps: The process involves the formation of an intermediate cyclopentanone derivative, followed by esterification with ethanol to yield the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic processes to enhance yield and purity, often using acid catalysts to facilitate esterification.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester group to alcohols.

  • Substitution: Substitution reactions may involve the replacement of the ester group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols.

  • Substitution: Generation of various substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals. Biology: It serves as a building block for bioactive molecules, potentially influencing biological pathways and processes. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases. Industry: Its applications extend to the manufacturing of polymers, resins, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the context in which the compound is used, such as in pharmaceutical formulations or industrial processes.

Comparison with Similar Compounds

  • Ethyl 3-methylbut-2-en-1-yl ester: Similar in structure but lacks the cyclopentanecarboxylate core.

  • Isophthalic acid, ethyl 3-methylbut-2-en-1-yl ester: Another ester derivative with a different core structure.

  • Glutaric acid, 2-(cyclohexyl)ethyl 3-methylbut-2-en-1-yl ester: Contains a cyclohexyl group instead of cyclopentane.

This detailed overview provides a comprehensive understanding of Ethyl 1-(3-methylbut-2-en-1-yl)-2-oxocyclopentanecarboxylate, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

ethyl 1-(3-methylbut-2-enyl)-2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-4-16-12(15)13(9-7-10(2)3)8-5-6-11(13)14/h7H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZQQWWCHSBRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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